

An In-depth Technical Guide to the Synthesis and Manufacturing of Penoxsulam

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Compound of Interest

Compound Name: **Penoxsulam**

Cat. No.: **B166495**

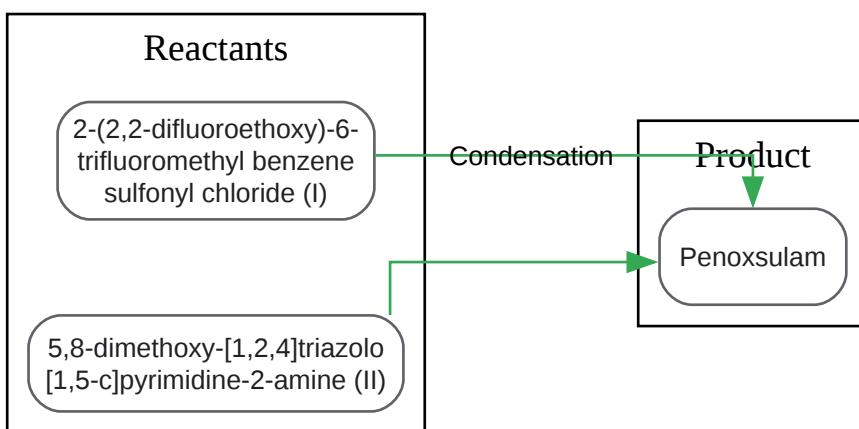
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Penoxsulam is a broad-spectrum herbicide belonging to the triazolopyrimidine sulfonamide class. It is a potent inhibitor of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a detailed overview of the core synthesis and manufacturing processes of **penoxsulam**, intended for researchers, scientists, and professionals in drug development and agrochemical synthesis.

Core Synthesis of Penoxsulam

The primary industrial synthesis of **penoxsulam** involves the condensation reaction between two key intermediates: 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (Intermediate I) and 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine (Intermediate II).[2][4] This reaction forms the sulfonamide linkage that is characteristic of this class of herbicides.

The general reaction is as follows:



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Caption: Core condensation reaction for **Penoxsulam** synthesis.

The reaction is typically carried out in the presence of a base in an anhydrous organic solvent. Various parameters such as the choice of base, solvent, reaction temperature, and duration can significantly influence the yield and purity of the final product.

Comparative Data of Penoxsulam Synthesis Protocols

Different methodologies have been reported for the condensation reaction, each with varying conditions and outcomes. The following table summarizes quantitative data from various sources.

Reference	Base	Solvent(s)	Temperature	Time	Yield	Molar Ratio (I:II)
--INVALID-LINK--	Lithium diisopropyl amide	Tetrahydrofuran	Room Temp.	30-60 min	91%	1:1.1
--INVALID-LINK--	Sodium bis(trimethylsilyl)amide	Tetrahydrofuran	Room Temp.	30-60 min	96%	1:1.1
--INVALID-LINK--	Potassium tert-butoxide	Tetrahydrofuran	Room Temp.	30-60 min	87%	1:1.1
--INVALID-LINK--	Pyridine	Acetonitrile	35 °C	7 hours	91%	1:1.2
--INVALID-LINK--	Pyridine	Acetonitrile /DMSO	Room Temp.	6 hours	24%	Not specified

Experimental Protocols for Penoxsulam Synthesis

- To a solution of 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine (II) (0.5 mol) in anhydrous tetrahydrofuran (1 L) in a 3L three-necked flask at room temperature, add lithium diisopropylamide tetrahydrofuran solution (2.5 mol/L, 300 mL).
- Stir the mixture for 10 minutes.
- Add a solution of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (I) in tetrahydrofuran (2.5 mol/L, 180 mL) dropwise.
- After the addition is complete, continue stirring at room temperature for 30-60 minutes, monitoring the reaction by TLC or HPLC until the starting materials are consumed.
- Recover the tetrahydrofuran by distillation.
- To the residue, add 600 mL of 95% ethanol and stir for 15 minutes.

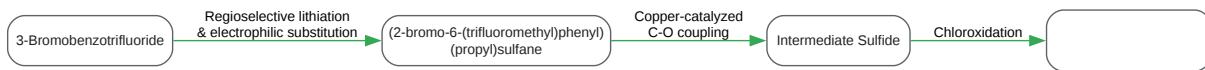
- Filter the mixture and wash the filter cake with 600 mL of water for 10 minutes.
- Filter and dry the filter cake to obtain **penoxsulam**.
- In a reaction vessel, combine 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (I) (11 g), 2-amino-5,8-dimethoxy[1][2][3] triazolo [1,5-c] pyrimidine (II) (6.5 g), and acetonitrile (40 mL).
- At room temperature, add pyridine (10 g).
- Heat the reaction mixture to 35 °C and maintain for 7 hours.
- After the reaction is complete, add dilute hydrochloric acid (10%) (10 g) and stir.
- Filter the resulting precipitate to obtain the crude product.
- The crude product can be further purified by recrystallization.

Synthesis of Key Intermediates

The efficient synthesis of **penoxsulam** relies on the availability of its key intermediates. This section details the manufacturing processes for these precursors.

Synthesis of 2-(2,2-difluoroethoxy)-6-trifluoromethyl benzene sulfonyl chloride (Intermediate I)

A convenient three-step synthesis starting from commercially available 3-bromobenzotrifluoride has been described.[1]



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Caption: Synthesis of Intermediate I.

Step 1: Synthesis of (2-bromo-6-(trifluoromethyl)phenyl)(propyl)sulfane

- A detailed experimental protocol for this specific step was not available in the provided search results. This step involves a regioselective lithiation followed by an electrophilic substitution.

Step 2: Copper-catalyzed C-O Coupling

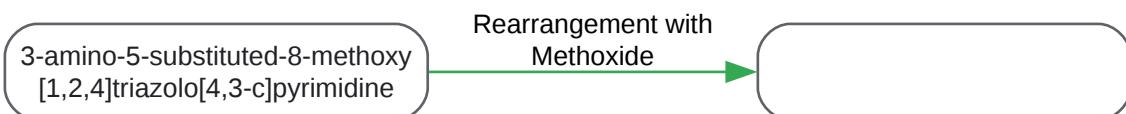
- To a freshly prepared solution of sodium 2,2-difluoroethoxide (from 0.69 g of metallic sodium) in 2,2-difluoroethanol (30 mL), add CuBr (0.14 g, 1 mmol), LiCl (0.43 g, 10 mmol), (2-bromo-6-(trifluoromethyl)phenyl)(propyl)sulfane (3.0 g, 10 mmol), and ethyl formate (1.48 g, 20 mmol).
- Stir the mixture at 100 °C for 48 hours.
- Add water (10 mL) and dilute with MTBE (50 mL).
- Filter the mixture, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
- Purify the residue by flash column chromatography.

Step 3: Chloroxidation

- A detailed experimental protocol for this specific step was not available in the provided search results. This step involves the conversion of the sulfide to the sulfonyl chloride.

Synthesis of 5,8-dimethoxy-[1][2][3]triazolo[1,5-c]pyrimidine-2-amine (Intermediate II)

This intermediate can be prepared from a 5-chloro or 5-methoxy substituted 3-amino-8-methoxy[1][2][3]triazolo[4,3-c]pyrimidine through a rearrangement reaction in the presence of a methoxide in an alcohol solvent.^[5]



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Caption: Synthesis of Intermediate II.

- The starting material, 3-amino-8-methoxy-5-substituted-[1][2][3]triazolo[4,3-c]pyrimidine (where the substituent at the 5-position is either chloro or methoxy), is treated with sodium methoxide or potassium methoxide in an alcohol solvent.
- If the 5-substituent is methoxy, a catalytic amount of methoxide (0.01 to 0.5 equivalents) is sufficient.
- If the 5-substituent is chloro, an additional equivalent of methoxide is required to facilitate the substitution of the chloro group with a methoxy group alongside the rearrangement.
- The reaction mixture is typically heated to facilitate the rearrangement.
- After the reaction is complete, the product is isolated and purified.

Manufacturing Process Considerations

The industrial-scale manufacturing of **penoxsulam** requires careful control of reaction conditions to ensure high yield, purity, and safety.[1][6] Key considerations include:

- Solvent and Reagent Purity: The use of anhydrous solvents is critical to prevent unwanted side reactions and hydrolysis of intermediates.
- Temperature and pH Control: Precise regulation of temperature and pH is necessary to optimize reaction rates and minimize the formation of impurities.[1]
- Post-Reaction Workup: The purification process, which may involve washing, recrystallization, and filtration, is crucial for obtaining **penoxsulam** of the required purity.
- Safety and Environmental Aspects: The synthesis involves the use of potentially hazardous reagents and solvents, necessitating appropriate safety protocols and waste management procedures.

Conclusion

The synthesis of **penoxsulam** is a well-established process centered around the condensation of two key intermediates. Advances in synthetic methodologies have led to more efficient and higher-yielding processes. A thorough understanding of the reaction mechanisms, optimization of reaction conditions, and control over the synthesis of the starting materials are paramount

for the successful and economical manufacturing of this important herbicide. Further research into greener and more sustainable synthetic routes will continue to be an area of focus for the agrochemical industry.

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